molecular formula C24H22N2O5 B4059708 Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate

Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate

Cat. No.: B4059708
M. Wt: 418.4 g/mol
InChI Key: OYNDABSYBCFDBX-UHFFFAOYSA-N
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Description

Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydryl group, a 2-methyl-4-nitroanilino moiety, and a 4-oxobutanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate typically involves a multi-step process. One common method starts with the preparation of 2-methyl-4-nitroaniline, which is then reacted with benzhydryl chloride in the presence of a base such as triethylamine to form the benzhydryl 2-methyl-4-nitroaniline intermediate. This intermediate is subsequently esterified with 4-oxobutanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl moiety may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-methyl-4-nitroaniline: Shares the nitroaniline core but lacks the ester linkage.

    4-dimethylamino-N-methyl-4-stilbazolium tosylate: Another compound with nonlinear optical properties.

    2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile: Known for its applications in THz-wave generation.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-17-16-20(26(29)30)12-13-21(17)25-22(27)14-15-23(28)31-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNDABSYBCFDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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